molecular formula C11H12BrNO2 B1374164 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1343739-03-6

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1374164
CAS No.: 1343739-03-6
M. Wt: 270.12 g/mol
InChI Key: LGEDOYNWVDOTMB-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol. This compound is known for its unique structure, which includes a four-membered azetidine ring and a bromophenyl group. It has various applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.

Mechanism of Action

Preparation Methods

The synthesis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid involves several steps. One common method includes the reaction of 3-bromobenzylamine with ethyl 3-oxobutanoate to form an intermediate, which is then cyclized to produce the azetidine ring . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or lithium aluminum hydride.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of polymers and other materials with unique properties.

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.

    1-[(3-Methylphenyl)methyl]azetidine-3-carboxylic acid: The presence of a methyl group instead of a bromine atom can affect the compound’s chemical properties and its interactions with molecular targets.

    1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid: The fluorine atom can influence the compound’s stability and reactivity, making it suitable for different applications.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEDOYNWVDOTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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